Cas no 306387-90-6 (3-Keto-N-aminoethyl-N’-aminocaproyldihydrocinnamoyl Cyclopamine)

3-Keto-N-aminoethyl-N’-aminocaproyldihydrocinnamoyl Cyclopamine structure
306387-90-6 structure
Nome del prodotto:3-Keto-N-aminoethyl-N’-aminocaproyldihydrocinnamoyl Cyclopamine
Numero CAS:306387-90-6
MF:C44H63N3O4
MW:697.98873257637
CID:300039
PubChem ID:16760383

3-Keto-N-aminoethyl-N’-aminocaproyldihydrocinnamoyl Cyclopamine Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzenepropanamide,N-[6-[[2-[(3'R,3'aS,6'S,6aS,6bS,7'aR,2'R,11aS,11bR)-1,2,3,3'a,4,4',5',6,6',6a,6b,7,7',7'a,8,11,11a,11b-octadecahydro-3',6',10,11b-tetramethyl-3-oxospiro[9H-benzo[a]fluorene-9,2'(3'H)-furo[3,2-b]pyridin]-4'-yl]ethyl]amino]-6-oxohexyl]-
    • 3-Keto-N-aminoethyl-N’-aminocaproyldihydrocinnamoyl Cyclopamine
    • 3-Keto-N-aMinoethyl-N'-aMinocaproyldihydrocinnaMoyl CyclopaMine
    • Benzenepropanamide,N-[6-[[2-[(3'R,3'aS,6'S,6aS,6bS,7'aR,2'R,11aS,11bR)-1,2,3,3'a,4,4',5',6,6',6a,6b,7,7',7'a,8,11,11a,11b-octadecahydro-3',6',10,11b-tetramethyl-3-oxospiro[9H-benzo[a]fluorene-9,2'(3'H
    • Cyclopamine-KAAD
    • Cyclopamine-KAAD (KAAD-Cyclopamine)
    • KAAD-Cyclopamine
    • Shh Signaling Antagonist II
    • WDHRPWOAMDJICD-BWBMXWGBSA-N
    • DTXSID70587893
    • N-[2-[(3'R,7'aR)-3',6',10,11b-tetramethyl-3-oxospiro[1,2,4,6,6a,6b,7,8,11,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl]ethyl]-6-(3-phenylpropanoylamino)hexanamide
    • 306387-90-6
    • 3-keto-N-aminoethylaminoethylcaproyldihydrocinnamoyl cyclopamine
    • AKOS030255534
    • N-{2-[(8xi,9xi,10xi,14xi,17xi,22xi,23R,25xi)-3-Oxo-17,23-epoxyveratraman-28-yl]ethyl}-6-(3-phenylpropanamido)hexanamide
    • G91431
    • MDL: MFCD03425585
    • Inchi: InChI=1S/C44H63N3O4/c1-28-24-40-42(47(27-28)41(50)16-11-31-9-12-32(13-10-31)39(49)8-6-5-7-22-46-23-21-45)30(3)44(51-40)20-18-35-36-15-14-33-25-34(48)17-19-43(33,4)38(36)26-37(35)29(44)2/h9-10,12-14,28,30,35-36,38,40,42,46H,5-8,11,15-27,45H2,1-4H3/t28-,30+,35-,36-,38-,40?,42-,43-,44-/m0/s1
    • Chiave InChI: UEXHYPKVOFBABD-MMBLKLCGSA-N
    • Sorrisi: C[C@H]1CC2[C@H]([C@@H](C)[C@@]3(CC[C@H]4[C@@H]5CC=C6CC(=O)CC[C@]6(C)[C@H]5CC4=C3C)O2)N(C1)C(=O)CCC7=CC=C(C=C7)C(=O)CCCCCNCCN

Proprietà calcolate

  • Massa esatta: 697.48200
  • Massa monoisotopica: 697.48185750g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 51
  • Conta legami ruotabili: 13
  • Complessità: 1370
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 7
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 87.7Ų
  • XLogP3: 5.2

Proprietà sperimentali

  • Densità: 1.15
  • Punto di ebollizione: 875.6°C at 760 mmHg
  • Punto di infiammabilità: 483.3°C
  • Indice di rifrazione: 1.588
  • PSA: 101.73000
  • LogP: 8.40240

3-Keto-N-aminoethyl-N’-aminocaproyldihydrocinnamoyl Cyclopamine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci70934-1mg
Cyclopamine-KAAD
306387-90-6 98%
1mg
¥9368.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci70934-500ug
Cyclopamine-KAAD
306387-90-6 98%
500ug
¥5374.00 2022-04-26
TRC
K171000-5mg
3-Keto-N-aminoethyl-N’-aminocaproyldihydrocinnamoyl Cyclopamine
306387-90-6
5mg
$ 689.00 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-221448A-250 µg
Cyclopamine-KAAD,
306387-90-6 ≥70%
250µg
¥4,513.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-221448-100 µg
Cyclopamine-KAAD,
306387-90-6 ≥70%
100µg
¥2,632.00 2023-07-10
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C275170-50μg
Cyclopamine-KAAD
306387-90-6 ≥80%
50μg
¥1,050.00 2021-05-26
SHENG KE LU SI SHENG WU JI SHU
sc-221448A-250µg
Cyclopamine-KAAD,
306387-90-6 ≥70%
250µg
¥4513.00 2023-09-05
1PlusChem
1P00316K-1mg
Benzenepropanamide, N-[6-[[2-[(3'R,3'aS,6'S,6aS,6bS,7'aR,2'R,11aS,11bR)-1,2,3,3',3'a,4,5',6,6',6a,6b,7,7',7'a,8,11,11a,11b-octadecahydro-3',6',10,11b-tetramethyl-3-oxospiro[9H-benzo[a]fluorene-9,2'(4'H)-furo[3,2-b]pyridin]-4'-yl]ethyl]amino]-6-oxohexyl]-
306387-90-6 ≥95%
1mg
$739.00 2025-02-19
A2B Chem LLC
AB40700-1mg
Benzenepropanamide, N-[6-[[2-[(3'R,3'aS,6'S,6aS,6bS,7'aR,2'R,11aS,11bR)-1,2,3,3',3'a,4,5',6,6',6a,6b,7,7',7'a,8,11,11a,11b-octadecahydro-3',6',10,11b-tetramethyl-3-oxospiro[9H-benzo[a]fluorene-9,2'(4'H)-furo[3,2-b]pyridin]-4'-yl]ethyl]amino]-6-oxohexyl]-
306387-90-6 ≥95%
1mg
$783.00 2024-04-20
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C275170-1mg
3-Keto-N-aminoethyl-N’-aminocaproyldihydrocinnamoyl Cyclopamine
306387-90-6 96%
1mg
¥3089.90 2023-09-03
Fornitori consigliati
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd